

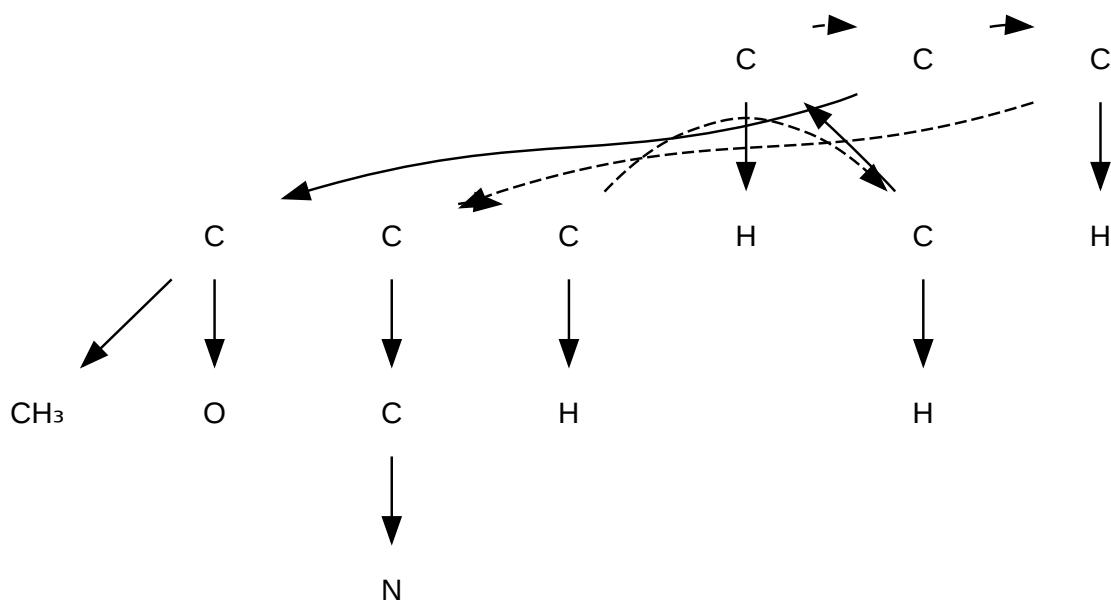
An In-depth Technical Guide to 3-Acetylbenzonitrile: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetylbenzonitrile

Cat. No.: B155718


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **3-Acetylbenzonitrile** (CAS No: 6136-68-1), a versatile aromatic ketone and nitrile compound. It details the molecule's chemical structure, functional groups, and physicochemical properties. This guide includes a compilation of spectroscopic data, experimental protocols for its synthesis and reactions, and a discussion of its role as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.^[1] All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical Structure and Functional Groups

3-Acetylbenzonitrile, also known as m-cyanoacetophenone, is an organic compound featuring a benzene ring substituted with an acetyl group (-COCH₃) and a nitrile group (-C≡N) at the meta position (positions 1 and 3). This bifunctional arrangement makes it a valuable building block in organic synthesis. The primary functional groups are the aromatic ketone and the nitrile. The aromatic structure provides stability, while the ketone and nitrile moieties serve as reactive sites for a variety of chemical transformations.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3-Acetylbenzonitrile**.

Physicochemical and Spectroscopic Data

The properties of **3-Acetylbenzonitrile** have been characterized through various analytical methods. This data is crucial for its identification, handling, and use in experimental settings.

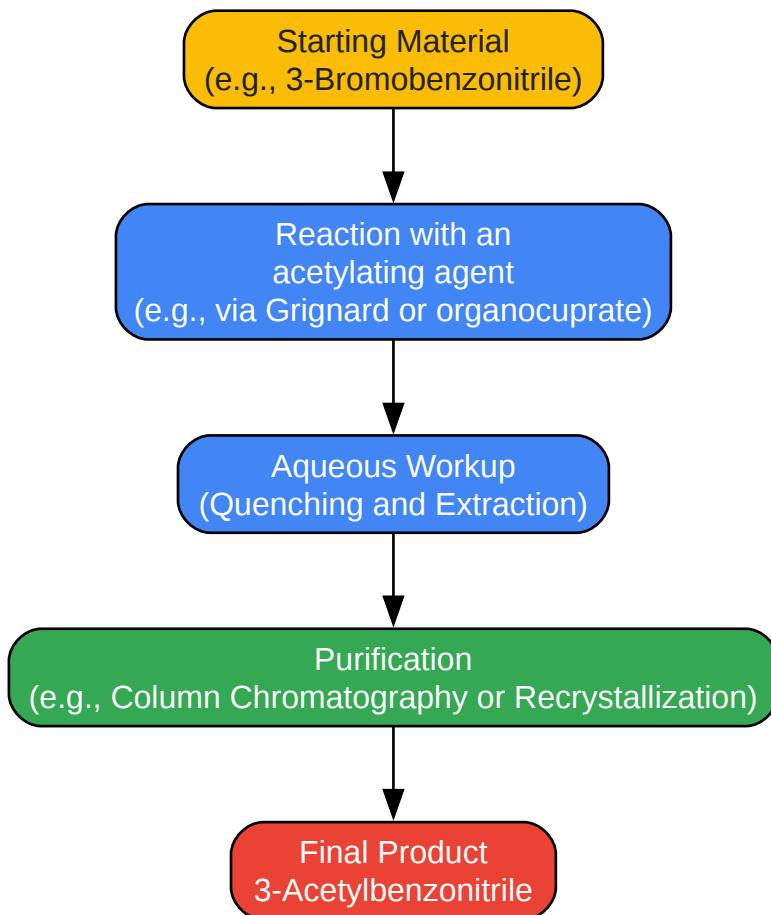
Chemical Identifiers and Properties

The following table summarizes key identifiers and physical properties for **3-Acetylbenzonitrile**.

Property	Value	Reference(s)
CAS Number	6136-68-1	[2] [3] [4]
Molecular Formula	C ₉ H ₇ NO	[2] [3]
Molecular Weight	145.16 g/mol	[2] [5] [6]
Appearance	White to light yellow/orange powder or crystal	
Melting Point	98-100 °C	[7] [8]
Boiling Point	119-120 °C (at 1-5 mmHg)	[5] [8]
Solubility	Insoluble in water; soluble in organic solvents	[7] [8]
IUPAC Name	3-acetylbenzonitrile	[4]
SMILES	CC(=O)C1=CC=CC(=C1)C#N	[4] [5]
InChI	1S/C9H7NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,1H3	[2] [3]
InChIKey	SBCFGFDAZCTSRH-UHFFFAOYSA-N	[2] [3]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **3-Acetylbenzonitrile**.


Spectrum Type	Key Peaks / Signals	Reference(s)
IR Spectroscopy	Characteristic peaks for C≡N (nitrile) and C=O (ketone) functional groups.	[2][4]
¹ H NMR	Signals corresponding to the aromatic protons and the methyl protons of the acetyl group.	[4]
¹³ C NMR	Resonances for the aromatic carbons, nitrile carbon, carbonyl carbon, and methyl carbon.	[4]
Mass Spec (EI)	Molecular ion peak (M ⁺) at m/z 145, with a base peak typically at m/z 130.	[4][9]

Experimental Protocols

3-Acetylbenzonitrile is used in various synthetic procedures, both as a product and a reactant.

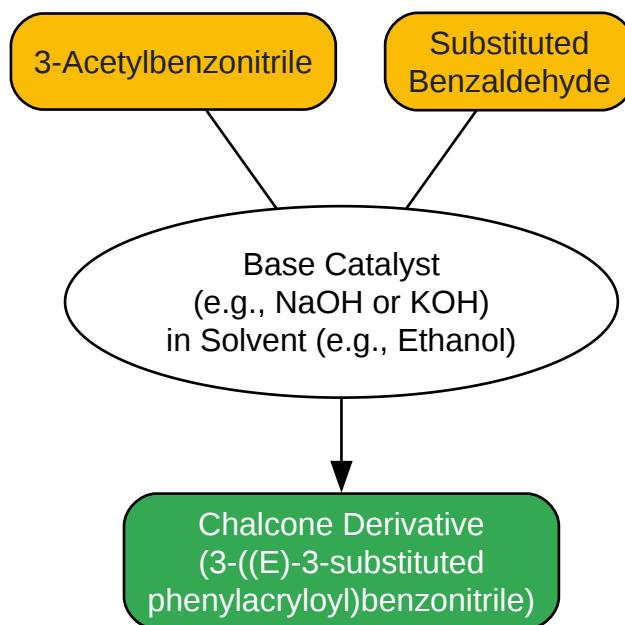
Synthesis of 3-Acetylbenzonitrile

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of benzonitrile or the oxidation of 3-ethylbenzonitrile. Another documented route starts from 3-acetylbenzoic acid.[7] The following is a generalized workflow based on common synthetic transformations.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-Acetylbenzonitrile**.

Methodology:

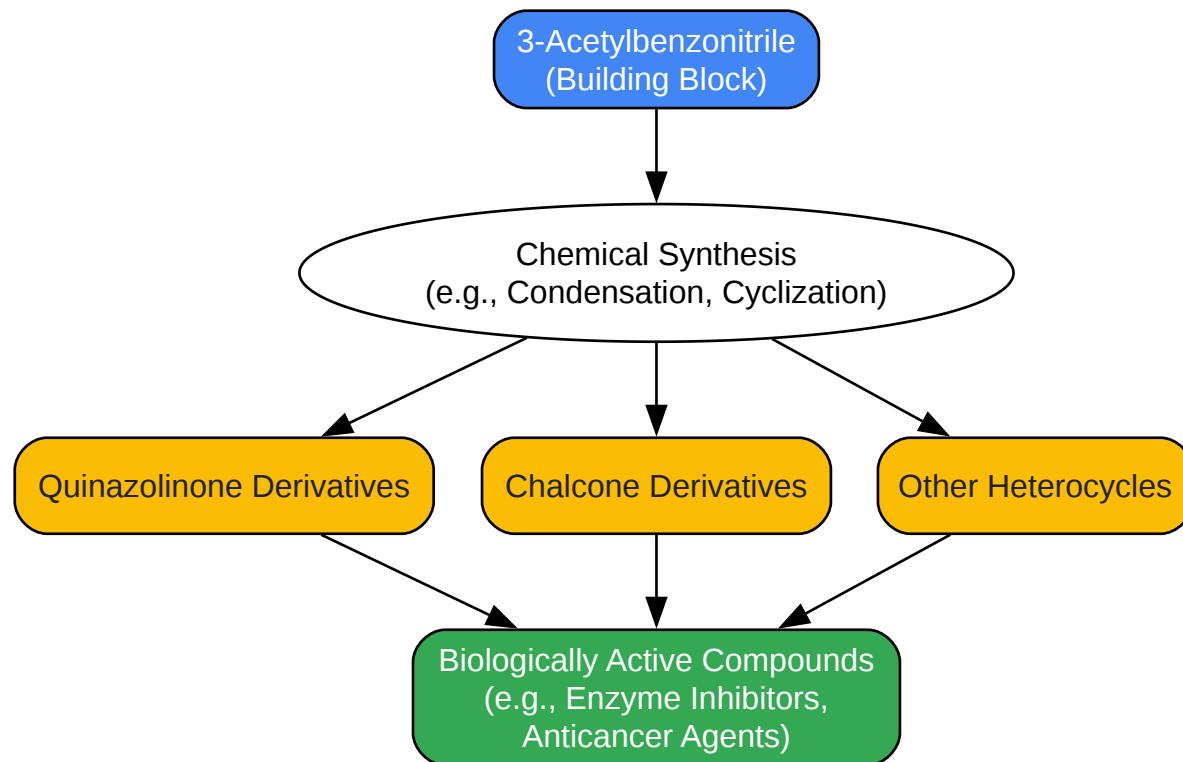

- Reaction Setup: A solution of a suitable starting material, such as 3-bromobenzonitrile, is prepared in an anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon).^[7]
- Acylation: The solution is treated with an appropriate acetylating agent. This can involve conversion to an organometallic reagent followed by reaction with an acetyl source like acetic anhydride.^[7]
- Workup: After the reaction is complete, it is carefully quenched with an aqueous solution. The organic product is then extracted into a suitable solvent, washed, and dried.

- Purification: The crude product is purified using standard laboratory techniques. Given its crystalline nature, recrystallization is an effective method. Alternatively, column chromatography can be employed.

Key Reactions of 3-Acetylbenzonitrile

The dual functionality of **3-Acetylbenzonitrile** allows it to participate in a range of chemical reactions, making it a versatile intermediate.

- Darzens Condensation: The ketone can undergo a Darzens condensation to form α,β -epoxy ketones (glycidic esters).^[7]
- Claisen-Schmidt Condensation: It can react with substituted benzaldehydes in the presence of a base to synthesize chalcone derivatives, specifically substituted 3-((E)-3-substituted phenylacryloyl)benzonitriles.^[7]
- Amidoxime Formation: The nitrile group can be converted to an amidoxime by reacting with hydroxylamine, a common step in the synthesis of heterocyclic compounds.^[7]
- Isoindolinone Synthesis: In the presence of a base, it can undergo cascade reactions with compounds like ((chloromethyl)sulfonyl)benzene to form substituted isoindolin-1-ones.^[10]


[Click to download full resolution via product page](#)

Caption: Pathway for Claisen-Schmidt condensation of **3-Acetylbenzonitrile**.

Role in Drug Discovery and Biological Research

While **3-Acetylbenzonitrile** itself is not typically the final active pharmaceutical ingredient (API), its derivatives are of significant interest in medicinal chemistry.[\[1\]](#) The benzonitrile scaffold is recognized as a "privileged structure" in the design of biologically active molecules due to its synthetic accessibility and ability to form key interactions with biological targets.[\[11\]](#)

- Enzyme Inhibitors: Derivatives of **3-Acetylbenzonitrile** have been investigated as enzyme inhibitors. For example, quinazolinone derivatives synthesized from benzonitrile precursors have shown inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[\[12\]](#)
- Anticancer Agents: The broader class of benzonitrile derivatives has demonstrated potential as anticancer agents, often by inhibiting tubulin polymerization, which disrupts cell division in cancer cells.[\[11\]](#)
- Synthetic Intermediate: It serves as a key raw material for creating compound libraries for high-throughput screening (HTS) in the drug discovery process.[\[1\]](#) Its use in preparing compounds like 3-(1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenylimino)ethyl)benzonitrile highlights its role as a precursor to complex, potentially bioactive molecules.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Role of **3-Acetylbenzonitrile** as a precursor in drug discovery.

Conclusion

3-Acetylbenzonitrile is a functionally rich aromatic compound with well-characterized chemical and physical properties. Its utility extends from being a simple organic molecule to a crucial intermediate in the synthesis of complex heterocyclic systems. For researchers in organic synthesis and drug development, **3-Acetylbenzonitrile** offers a stable and reactive scaffold for building novel molecules with potential therapeutic applications, particularly in the areas of metabolic disorders and oncology. The experimental data and protocols summarized in this guide provide a valuable resource for its effective application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apicule.com [apicule.com]
- 2. 3-Acetylbenzonitrile [webbook.nist.gov]
- 3. 3-Acetylbenzonitrile [webbook.nist.gov]
- 4. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3-Acetylbenzonitrile (CAS 6136-68-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3-ACETYLBENZONITRILE | 6136-68-1 [chemicalbook.com]
- 8. 3-ACETYLBENZONITRILE CAS#: 6136-68-1 [m.chemicalbook.com]
- 9. 3-Acetylbenzonitrile [webbook.nist.gov]
- 10. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Acetylbenzonitrile: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155718#chemical-structure-and-functional-groups-of-3-acetylbenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com